molecular formula C22H17ClFN3O2S2 B2416199 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 941950-89-6

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2416199
CAS No.: 941950-89-6
M. Wt: 473.97
InChI Key: PYGXELXIRWJMQX-OCKHKDLRSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features an indole moiety, a thiazolidinone ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c23-15-3-6-18-17(10-15)14(11-26-18)7-8-25-20(28)12-27-21(29)19(31-22(27)30)9-13-1-4-16(24)5-2-13/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGXELXIRWJMQX-OCKHKDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring, and finally, the coupling of these two moieties under specific reaction conditions.

    Indole Derivative Preparation: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes.

    Thiazolidinone Ring Formation: The thiazolidinone ring can be formed by the reaction of a thiourea derivative with a haloketone or haloester under basic conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiazolidinone derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole or thiazolidinone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety, which is known for its biological activity, and a thiazolidine ring that contributes to its pharmacological properties. The synthesis typically involves multi-step organic reactions that include condensation and cyclization processes.

Key Steps in Synthesis:

  • Formation of the Indole Ring : Starting from simple aromatic compounds, the indole structure is formed through cyclization reactions.
  • Thiazolidine Synthesis : The thiazolidine ring is synthesized from appropriate thiazole precursors.
  • Final Coupling : The final product is obtained by coupling the indole and thiazolidine components through acetamide linkages.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

In Vitro Studies:

  • Cell Lines Tested : The compound was tested against breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • Mechanism of Action : Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell metabolism, such as cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In silico studies indicate that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

Evaluation Methods:

  • Molecular Docking : Simulations reveal strong binding affinity to 5-LOX, suggesting that further optimization could enhance its therapeutic profile .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM. The study utilized both MTT assays for cell viability and flow cytometry for apoptosis detection .

Case Study 2: Anti-inflammatory Potential

Another research article explored the compound's ability to reduce inflammation in vitro. The results indicated a decrease in pro-inflammatory cytokines when treated with the compound, supporting its role as a potential therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with cellular receptors or enzymes, while the thiazolidinone ring may modulate biological activities through its interaction with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
  • **N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is unique due to the presence of both chloro and fluoro substituents, which may enhance its biological activity and specificity compared to similar compounds.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure combining indole and thiazolidinone moieties, which are known for their diverse biological activities. Its molecular formula is C22H19ClFN5O2SC_{22}H_{19}ClFN_5O_2S with a molecular weight of approximately 473.8 g/mol.

PropertyValue
Molecular FormulaC22H19ClF N5O2S
Molecular Weight473.8 g/mol
IUPAC NameThis compound
Chemical ClassThiazolidinone derivative

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the cell. The thiazolidinone moiety is known to exhibit significant inhibition against specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For instance, compounds with similar structures have been shown to inhibit DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), an enzyme implicated in various cancers and neurological disorders .

Anticancer Properties

This compound has demonstrated potential anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of thiazolidinones can inhibit cell proliferation in several cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .
  • Mechanistic Insights : The compound's mechanism involves the modulation of kinase activity and subsequent effects on cell cycle regulation. For example, inhibition of DYRK1A can lead to G0/G1 phase arrest in cancer cells, preventing their proliferation .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on DYRK1A Inhibition : A recent study reported that certain thiazolidinone derivatives exhibited IC50 values in the low micromolar range against DYRK1A, suggesting that structural modifications can enhance inhibitory potency .
  • Antitumor Activity in Vivo : In vivo studies using xenograft models have shown that compounds with similar scaffolds can significantly reduce tumor growth when administered at doses as low as 10 mg/kg .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound.

Study ReferenceBiological ActivityIC50 ValueCell Lines Tested
DYRK1A Inhibition< 10 µMHuh7, Caco2
Antiproliferative EffectsLow MicromolarMDA-MB 231, HCT116
Tumor Growth InhibitionEffective at 10 mg/kgXenograft Models

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